M2698 (also known as MSC2363318A or rupitasertib) is an orally bioavailable, ATP-competitive dual inhibitor of p70S6K and Akt (specifically the Akt1 and Akt3 isoforms). It was strategically developed to target the PI3K/Akt/mTOR (PAM) signaling pathway, which is frequently dysregulated in human cancers. Unlike traditional single-node inhibitors, M2698 is engineered to block both downstream p70S6K activation and the compensatory Akt feedback loop simultaneously. Furthermore, it exhibits exceptional blood-brain barrier (BBB) penetrance, making it a highly valuable reference compound and active pharmaceutical ingredient (API) for preclinical models of central nervous system (CNS) malignancies and advanced solid tumors [1].
Generic substitution with single-node mTOR inhibitors (e.g., everolimus, rapamycin) or selective p70S6K inhibitors (e.g., PF-4708671) routinely fails in PAM-pathway models because these agents trigger a well-documented compensatory feedback loop that reactivates Akt, thereby restoring tumor cell survival signaling[1]. Conversely, substituting with pan-Akt inhibitors (e.g., MK-2206) introduces off-target metabolic toxicities, such as Akt2-mediated hyperglycemia, which can severely confound in vivo data[2]. Additionally, most standard PAM pathway inhibitors are large molecules that lack the requisite blood-brain barrier permeability for neuro-oncology research. M2698’s dual-node mechanism and optimized physicochemical profile ensure robust pathway shutdown and CNS access, making it non-interchangeable for these specialized procurement needs [1].
Single-node mTOR or p70S6K inhibitors frequently induce a compensatory feedback loop that hyperphosphorylates Akt, limiting their experimental efficacy. M2698 overcomes this by simultaneously inhibiting p70S6K (IC50 = 1.1 nM) and Akt1/3 (IC50 = 1-4 nM). In comparative in vitro assays, while rapalogs suppress pS6 but increase pAkt, M2698 dose-dependently inhibits both target substrates, ensuring complete pathway blockade [1].
| Evidence Dimension | Biochemical IC50 and feedback loop suppression |
| Target Compound Data | M2698 (IC50: p70S6K = 1.1 nM, Akt1 = 1 nM; suppresses both pS6 and pAkt) |
| Comparator Or Baseline | Single-node inhibitors (e.g., everolimus, PF-4708671) which suppress pS6 but elevate pAkt |
| Quantified Difference | Complete dual suppression vs. compensatory Akt hyperactivation |
| Conditions | In vitro radiometric kinase assays and breast cancer cell line profiling |
Procuring a dual-inhibitor prevents artifactual resistance in oncogene-addicted in vitro and in vivo models.
A major limitation of many kinase inhibitors (e.g., trastuzumab, large rapalogs) is their inability to cross the blood-brain barrier. Pharmacokinetic profiling of orally administered M2698 demonstrates excellent CNS penetrance, achieving a tumor-to-plasma exposure ratio of 12:1 over 24 hours. In orthotopic U251 glioblastoma models, M2698 brain tumor exposure was 4-fold higher than in non-disease brain tissue, leading to significant tumor growth inhibition and prolonged survival [1].
| Evidence Dimension | CNS tissue distribution and tumor:plasma ratio |
| Target Compound Data | M2698 (Tumor:plasma ratio of 12:1; 4-fold higher accumulation in brain tumor vs. healthy brain) |
| Comparator Or Baseline | Standard systemic therapies (e.g., trastuzumab) with negligible BBB penetrance |
| Quantified Difference | High therapeutic accumulation in CNS malignancies vs. systemic exclusion |
| Conditions | In vivo orthotopic U251 glioblastoma mouse models (oral administration) |
Enables researchers to realistically model and treat CNS metastases and primary glioblastomas where standard drugs fail to penetrate.
Broad-spectrum pan-Akt inhibitors (such as MK-2206) often cause dose-limiting toxicities, most notably hyperglycemia driven by Akt2 inhibition. M2698 was specifically optimized for high selectivity, potently inhibiting Akt1 and Akt3 (IC50 = 1 nM) while sparing Akt2 to a degree that minimizes these metabolic adverse effects. Across a panel of 264 kinases, M2698 showed excellent selectivity, inhibiting only 6 kinases within 10-fold of its p70S6K potency [1].
| Evidence Dimension | Kinase selectivity profile and in vivo tolerability |
| Target Compound Data | M2698 (Selective for Akt1/3 over Akt2; only 6/264 off-target kinases within 10x IC50) |
| Comparator Or Baseline | Pan-Akt inhibitors (e.g., MK-2206) causing Akt2-mediated hyperglycemia |
| Quantified Difference | Avoidance of Akt2-driven metabolic toxicity while maintaining 1 nM potency against target isoforms |
| Conditions | Full 264-kinase panel screening and in vivo tolerability assessments |
Provides a wider therapeutic window for long-term in vivo studies without the confounding variable of severe metabolic dysregulation.
For procurement in preclinical oncology, oral processability and reliable systemic exposure are critical. M2698 demonstrates strong oral bioavailability, driving dose-dependent tumor growth inhibition in PAM-dysregulated xenografts (e.g., MiaPaCa-2, A549, MDA-MB-468). At the highest tested oral doses (30 mg/kg/day), M2698 not only halted progression but induced actual tumor regression, validating its utility as a potent, orally processable benchmark compound [1].
| Evidence Dimension | In vivo efficacy via oral administration |
| Target Compound Data | M2698 (Dose-dependent inhibition; regression at 30 mg/kg PO) |
| Comparator Or Baseline | Vehicle control |
| Quantified Difference | Shift from unchecked tumor growth to absolute regression at 30 mg/kg |
| Conditions | Mouse xenograft models (MiaPaCa-2, A549, MDA-MB-468) over 28 days |
Ensures reliable, processable oral dosing for standard laboratory workflows, eliminating the need for complex intravenous formulations.
Due to its validated 12:1 tumor-to-plasma exposure ratio and ability to cross the blood-brain barrier, M2698 is the optimal choice for researchers establishing orthotopic glioblastoma (e.g., U251) or secondary CNS metastasis models, where standard non-penetrant inhibitors fail [1].
M2698 is highly suited for in vivo studies involving PIK3CA-mutated or PTEN-deleted solid tumors (such as breast, pancreatic, and NSCLC). Its oral bioavailability and proven capacity to induce tumor regression at 30 mg/kg make it a reliable benchmark for efficacy studies [2].
For laboratories investigating resistance mechanisms to rapalogs or single-node p70S6K inhibitors, M2698 serves as a critical mechanistic tool. Its dual-node inhibition prevents the compensatory Akt hyperphosphorylation that typically confounds single-target experimental setups [2].
Because M2698 selectively targets Akt1 and Akt3 while minimizing Akt2 inhibition, it is an excellent procurement choice for studies requiring the separation of oncogenic Akt signaling from Akt2-mediated metabolic processes (e.g., glucose homeostasis), avoiding the hyperglycemia seen with pan-Akt inhibitors [3].